

Analytical methods for Metaflumizone residue detection in crops

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Compound of Interest

Compound Name: Metaflumizone

Cat. No.: B3430643

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Application Notes:

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on agricultural crops.[1] Due to its potential for residues to remain in treated products, sensitive and reliable analytical methods are required to ensure food safety and compliance with Maximum Residue Limits (MRLs).[2][3] The most common and effective technique for the determination of **Metaflumizone** residues in crop matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This is often paired with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, which provides high recovery rates and efficient cleanup of complex food matrices.[6][7][8][9]

Analytical Principle

The general workflow involves homogenization of the crop sample, followed by extraction of **Metaflumizone** residues using an organic solvent, typically acetonitrile. A subsequent salting-out step separates the organic layer from the aqueous phase. For many matrices, a dispersive solid-phase extraction (d-SPE) cleanup is employed to remove interfering co-extractives like pigments and fatty acids. The final extract is then analyzed by LC-MS/MS, which offers high sensitivity and selectivity for the quantification of the target analyte.[4][5]

Quantitative Data Summary

The following tables summarize the performance of validated analytical methods for **Metaflumizone** residue detection in various crops.

Table 1: Method Validation Parameters for **Metaflumizone** in Various Crops

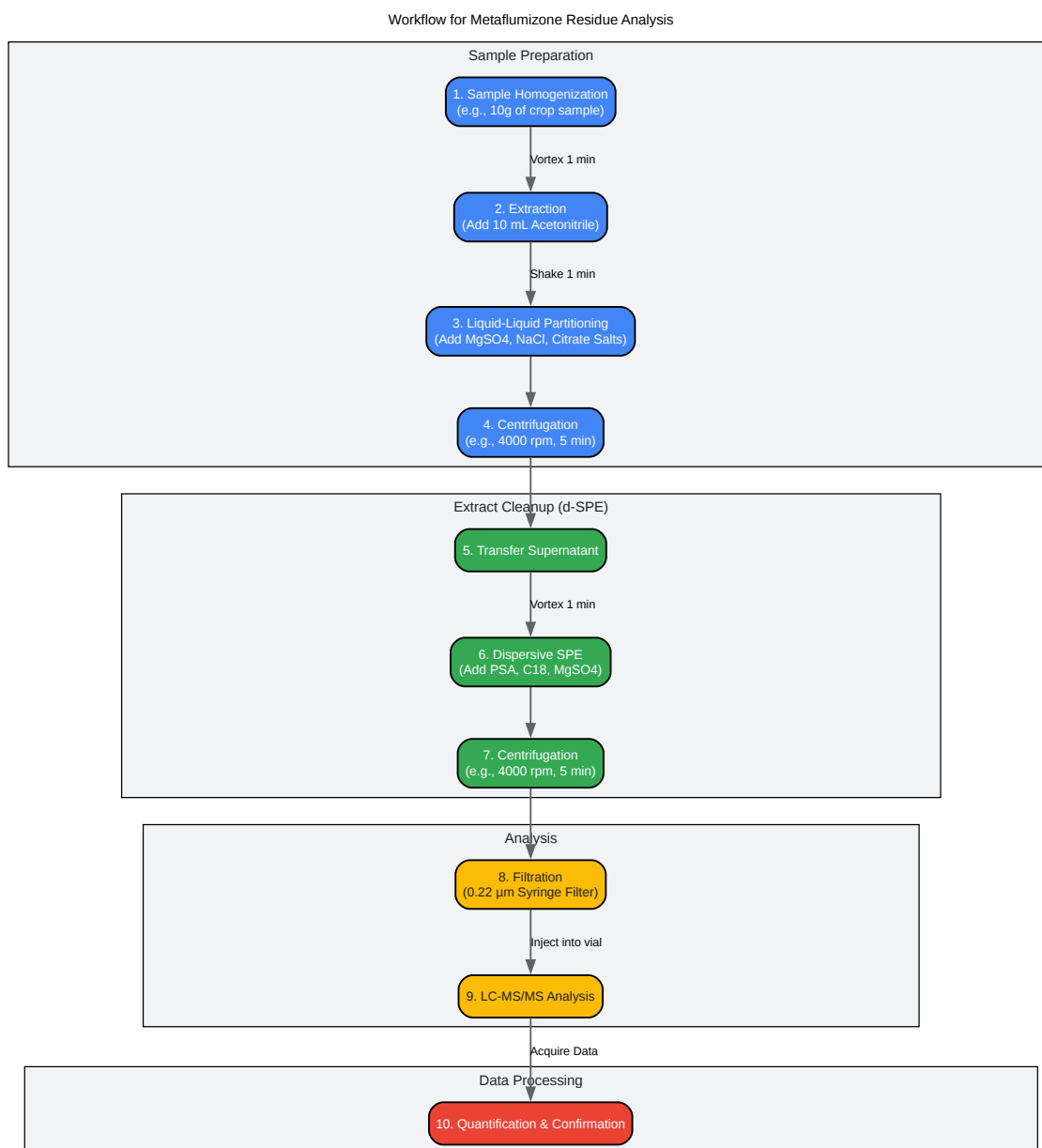
Crop Matrix	Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Tomatoes	QuEChERS, LC-MS/MS	0.005	77.2 - 94.1	< 20	[10] [11]
Peppers	QuEChERS, LC-MS/MS	0.005	77.2 - 94.1	< 20	[10] [11]
Chinese Broccoli	QuEChERS, LC-MS/MS	0.005	71.8 - 94.6	1.5 - 3.2	[6]
Various Plant Products*	Methanol/Water Extraction, Liquid-Liquid Partition, HPLC-MS/MS	0.01	Not Specified	Not Specified	[12]
Bovine Milk & Hen Eggs	Not Specified	0.005	Not Specified	Not Specified	[1]
Bovine & Hen Tissues	Not Specified	0.01	Not Specified	Not Specified	[1]

*Includes white cabbage, tomato, cotton seed, lettuce, potato tuber, lemon, wheat grain.

Table 2: Typical LC-MS/MS Instrumental Parameters

Parameter	Setting
Liquid Chromatography	
Instrument	Dionex Ultimate 3000 RS UHPLC+ or equivalent
Column	Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 μm) or equivalent[11]
Mobile Phase A	Ultrapure water with 0.1% formic acid (v/v)[11]
Mobile Phase B	Methanol with 0.1% formic acid (v/v)[11]
Flow Rate	0.3 mL/min[11]
Column Temperature	40 °C[11]
Injection Volume	5 μL[8]
Mass Spectrometry	
Instrument	Thermo Fisher Scientific TSQ Altis Triple Quadrupole MS or equivalent[11]
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram



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Caption: General experimental workflow for **Metaflumizone** residue analysis using the QuEChERS method.

Detailed Experimental Protocols

This section provides a representative protocol for the determination of **Metaflumizone** in high-moisture crops like tomatoes and peppers, based on the widely adopted QuEChERS methodology.

1. Reagents and Materials

- Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (reagent grade).
- Salts: Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate. Pre-packaged salt mixtures are commercially available.[8]
- d-SPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent, anhydrous MgSO_4 . Pre-packaged d-SPE tubes are commercially available.
- Equipment: High-speed homogenizer, centrifuge capable of 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, syringe filters (0.22 μm PTFE).
- Instrumentation: LC-MS/MS system as described in Table 2.

2. Standard Solution Preparation

- Stock Solution (e.g., 1000 mg/L): Accurately weigh the **Metaflumizone** analytical standard and dissolve it in methanol to prepare a stock solution. Store at $-18\text{ }^{\circ}\text{C}$.
- Intermediate and Working Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with methanol or a suitable solvent.[8]
- Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards by spiking blank crop extract (obtained by performing the entire extraction procedure on an

untreated sample) with the working standard solutions to achieve a concentration range of 0.005 to 0.2 mg/kg.[10][11]

3. Sample Preparation Protocol (QuEChERS)

- Homogenization: Weigh 10 g (\pm 0.1 g) of a representative, homogenized crop sample into a 50 mL polypropylene centrifuge tube.[8]
- Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously or vortex for 1 minute to ensure thorough mixing.[8]
- Salting Out: Add the buffered salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[9] Immediately cap and shake vigorously for 1 minute. This step induces phase separation.
- First Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile (organic) layer.[8]
- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL or 15 mL d-SPE tube containing PSA sorbent and anhydrous MgSO_4 .[9]
- Vortex and Second Centrifugation: Cap the d-SPE tube, vortex for 1 minute, and then centrifuge at ≥ 4000 rpm for 5 minutes. The PSA helps remove organic acids and other interferences, while MgSO_4 removes residual water.
- Final Extract: The resulting supernatant is the final, cleaned-up extract.

4. Instrumental Analysis

- Filtration: Take the final extract and filter it through a 0.22 μm syringe filter into an autosampler vial.[10][11]
- Injection: Inject the sample into the LC-MS/MS system.
- Data Acquisition: Analyze the sample using the instrumental parameters outlined in Table 2. Monitor for the specific precursor-to-product ion transitions for the E- and Z-isomers of **Metaflumizone** to ensure accurate identification and quantification.

5. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).^{[10][11]} Key parameters to assess include:

- **Selectivity:** The ability to differentiate the analyte from matrix interferences.
- **Linearity:** The response of the instrument should be linear over the desired concentration range (e.g., 0.005 - 0.2 mg/kg).^[10]
- **Accuracy (Recovery):** Determined by analyzing samples spiked with known concentrations of **Metaflumizone**. Mean recoveries should typically be within 70-120%.^[11]
- **Precision (RSD):** The relative standard deviation of replicate measurements should be $\leq 20\%$.^[11]
- **Limit of Quantification (LOQ):** The lowest concentration that can be reliably quantified with acceptable accuracy and precision.^{[10][11]}

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